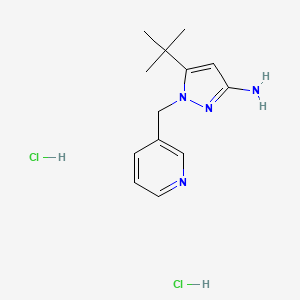
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride
Vue d'ensemble
Description
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N4 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory and anticancer activities, as well as its interactions with various biological targets.
- Molecular Formula : C13H18N4
- Molecular Weight : 230.31 g/mol
- CAS Number : 1804128-31-1
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and anticancer applications.
Anti-inflammatory Properties
The compound has been shown to interact with key enzymes involved in inflammatory processes, such as:
- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 leads to decreased production of pro-inflammatory mediators like prostaglandins.
- Inducible Nitric Oxide Synthase (iNOS) : Modulation of iNOS activity affects nitric oxide production, which is crucial in inflammatory responses.
These interactions result in the modulation of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis and cell cycle arrest |
| NCI-H460 | 12.50 | Inhibits proliferation |
| HepG2 | 42.30 | Induces apoptosis |
The compound's ability to induce apoptosis and inhibit cell proliferation underscores its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects :
- Researchers administered varying doses of the compound in a murine model of inflammation, observing a significant reduction in TNF-α levels compared to control groups.
- Cytotoxicity Assessment :
- In vitro studies demonstrated that the compound effectively inhibited the growth of MCF7 and NCI-H460 cancer cell lines, with IC50 values indicating significant potency against these cells.
The biological activity of this compound is attributed to its structural features that facilitate binding to target enzymes:
- The tert-butyl group enhances lipophilicity, improving membrane permeability.
- The pyridine moiety may contribute to specific interactions with enzyme active sites.
Propriétés
IUPAC Name |
5-tert-butyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.2ClH/c1-13(2,3)11-7-12(14)16-17(11)9-10-5-4-6-15-8-10;;/h4-8H,9H2,1-3H3,(H2,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSYAILTXIIRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1CC2=CN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















